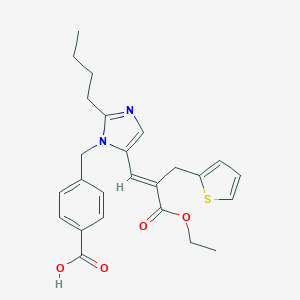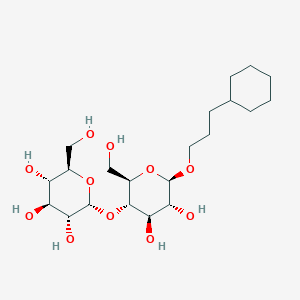
1-(8-Bromo-3,4-Dihidro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One is a chemical compound with the molecular formula C11H11BrO3 and a molecular weight of 271.11 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzodioxepin ring system, which is further connected to an ethanone group. It is primarily used in research settings, particularly in the fields of proteomics and chemical synthesis .
Aplicaciones Científicas De Investigación
1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One has several scientific research applications, including:
Proteomics Research: The compound is used as a reagent in proteomics research to study protein interactions and modifications.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and molecular targets.
Métodos De Preparación
The synthesis of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One involves several steps, typically starting with the formation of the benzodioxepin ring. The bromination of the benzodioxepin ring is achieved using bromine or a bromine-containing reagent under controlled conditions.
the general synthetic route involves standard organic synthesis techniques, including bromination and acylation reactions .
Análisis De Reacciones Químicas
1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction produces alcohols or alkanes .
Mecanismo De Acción
The mechanism of action of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzodioxepin ring system play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparación Con Compuestos Similares
1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One can be compared with other similar compounds, such as:
8-Bromo-3,4-Dihydro-2H-1,4-Benzoxazine: This compound has a similar bromine-substituted ring system but differs in the presence of an oxazine ring instead of a benzodioxepin ring.
8-Bromo-3,4-Dihydrobenzo[F][1,4]Oxazepin-5(2H)-One: This compound also features a bromine atom and a similar ring system but includes an oxazepin ring instead of a benzodioxepin ring.
The uniqueness of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One lies in its specific ring structure and the presence of the ethanone group, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
1-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-7(13)8-5-10-11(6-9(8)12)15-4-2-3-14-10/h5-6H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHAIZGEDARWJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1Br)OCCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379639 |
Source


|
| Record name | 1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-35-3 |
Source


|
| Record name | 1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-4-methylpentanoic acid;morpholine](/img/structure/B65620.png)
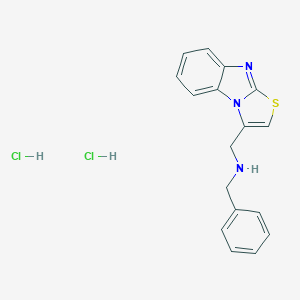


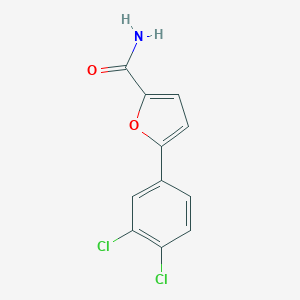

![4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid;(1R)-1-phenylethanamine](/img/structure/B65637.png)
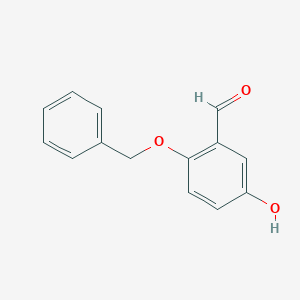
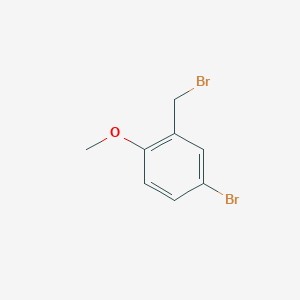

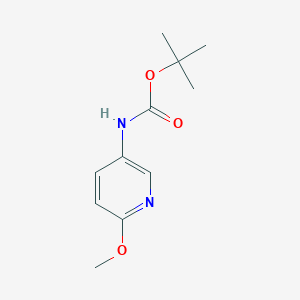
![N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide](/img/structure/B65654.png)
